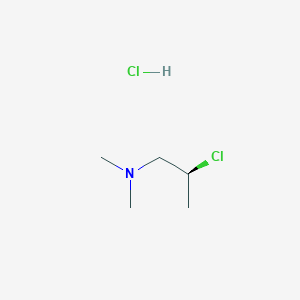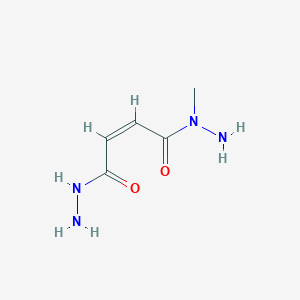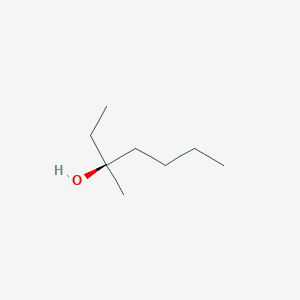
3-Methyl-heptan-3-ol
Übersicht
Beschreibung
3-Methyl-heptan-3-ol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selective Hydrogenation in Catalysis
One application of substances related to 3-Methyl-heptan-3-ol is in the field of catalysis, particularly in the selective hydrogenation of compounds. For example, the selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-butene-2-ol (MBE) over Pd supported on hypercrosslinked polystyrene was studied, demonstrating the importance of solvent properties such as dipole moment and dielectric constant on catalytic activity and selectivity (Nikoshvili et al., 2015).
Synthesis and Chemical Transformations
In the realm of organic synthesis, research has been conducted on the transformation of various organic compounds into alcohols and ketones, which is relevant to the study of this compound. For instance, 3,5-Dimethoxyphenylacetyl chloride was converted into related heptan-2-one and heptan-2-ol derivatives (Bullimore et al., 1967).
Petrochemical Extraction Processes
Another application is in the petrochemical industry, where 1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6) was used as a solvent in the extraction process for the removal of heptane from its azeotropic mixture with ethanol. This research highlights the importance of solvent selection in industrial processes (Pereiro et al., 2006).
Microbial Volatile Organic Compounds (MVOCs) Detection
In environmental monitoring, the detection of microbial volatile organic compounds (MVOCs) in air, including compounds such as 3-methylbutan-1-ol, is critical. This method has been used to assess human exposure to MVOCs, indicating the broader relevance of studying compounds like this compound in environmental science (Elke et al., 1999).
Biodiesel Combustion in Engines
The study of the autoignition of fuel blends, including n-heptane, in engines is another area of research. This includes understanding the combustion characteristics and chemical reactions involved in biodiesel and diesel engines, which are relevant to the broader study of heptane derivatives (Zhang & Boehman, 2012).
Eigenschaften
IUPAC Name |
(3S)-3-methylheptan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOSNJHBSNZITJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@](C)(CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



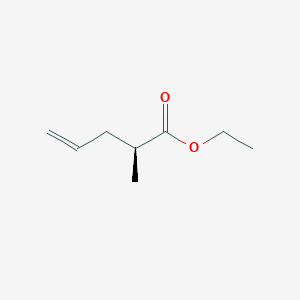
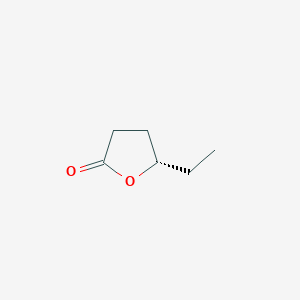

![(+)-[(S)-1-Methylbutyl]benzene](/img/structure/B8253681.png)
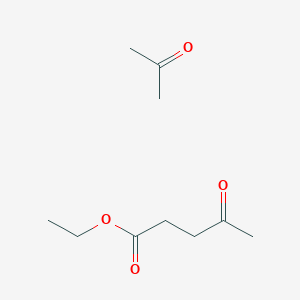
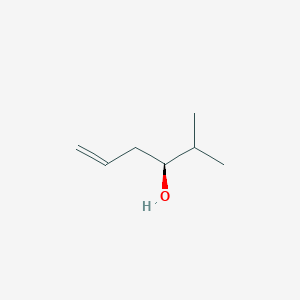


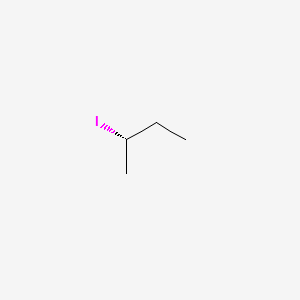
![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)
